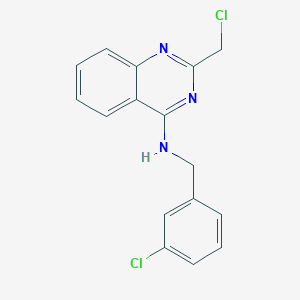

N-(3-chlorobenzyl)-2-(chloromethyl)quinazolin-4-amine

Descripción general

Descripción

N-(3-chlorobenzyl)-2-(chloromethyl)quinazolin-4-amine, abbreviated as N-CB-CMQ, is an organochlorine compound with a wide range of applications in scientific research. N-CB-CMQ is a quinazoline derivative with a chlorine atom in the para position of the benzyl group and a chlorine atom in the para position of the methyl group. It is a colorless, odorless, and non-toxic compound with a molecular weight of 272.1 g/mol. N-CB-CMQ has a melting point of 80-82°C and a boiling point of 180-182°C.

Aplicaciones Científicas De Investigación

Synthesis and Antibacterial Activity

Research has explored the synthesis of novel derivatives combining phenylthiazole and quinazoline, which exhibit potential antibacterial properties. The synthesis involves the formation of a core quinazolinone structure followed by modifications to introduce different substituents, aiming at biological activity enhancement. This approach demonstrates the compound's utility in generating new molecules with potential antibacterial applications (Badwaik et al., 2009).

Anti-inflammatory and Analgesic Properties

Another study synthesized derivatives by treating chloromethylquinazolinone with various substituted amines, investigating these compounds for their anti-inflammatory and analgesic activities. The findings highlight the compound's role as a scaffold for developing molecules with potential therapeutic applications in inflammation and pain management (Srivastav et al., 2009).

Chemical Synthesis Techniques

Further research demonstrated the compound's relevance in chemical synthesis, particularly in the formation of 4-(dimethylamino)quinazoline derivatives through direct amination using specific reagents. This showcases the compound's versatility in synthetic chemistry, facilitating the development of various quinazoline derivatives under mild conditions (Chen et al., 2015).

Development of Antihistaminic Agents

The synthesis and evaluation of quinazolinone derivatives for their H(1)-antihistaminic activities have been explored, with certain derivatives showing promising results compared to standard drugs. This indicates the potential of N-(3-chlorobenzyl)-2-(chloromethyl)quinazolin-4-amine derivatives in the development of new antihistaminic agents with lower sedative effects (Alagarsamy et al., 2008).

Applications in Drug Synthesis

Research has also been conducted on the development of synthetic methodologies for the construction of complex quinazoline scaffolds linked to other heterocycles, demonstrating the compound's application in drug synthesis and the development of novel therapeutic agents (Keivanloo et al., 2018).

Propiedades

IUPAC Name |

2-(chloromethyl)-N-[(3-chlorophenyl)methyl]quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2N3/c17-9-15-20-14-7-2-1-6-13(14)16(21-15)19-10-11-4-3-5-12(18)8-11/h1-8H,9-10H2,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHINTAFWLFIDPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)CCl)NCC3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chlorobenzyl)-2-(chloromethyl)quinazolin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

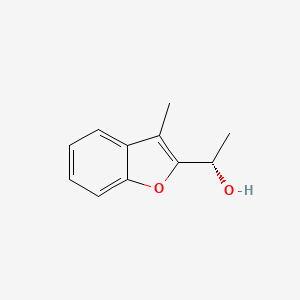

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[6-(3-Methoxyphenyl)pyridin-3-yl]ethanone](/img/structure/B1421900.png)

![1-[2-(2,4-difluorophenyl)-2-hydroxyethyl]-3-[(1H-pyrazol-3-yl)methyl]urea](/img/structure/B1421907.png)

![2-[(2,4-Dimethylphenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1421910.png)

![3-[(1R)-1-hydroxyethyl]benzonitrile](/img/structure/B1421911.png)

![N-isopropyl-2-[(pyridin-3-ylmethyl)amino]ethanesulfonamide](/img/structure/B1421918.png)

![N-[(dimethyl-1,2-oxazol-4-yl)methyl]-N-methylcyclopentanamine](/img/structure/B1421921.png)